molecular formula C23H21BrN2O5 B2487670 methyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate CAS No. 1327168-54-6

methyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate

Cat. No.: B2487670
CAS No.: 1327168-54-6
M. Wt: 485.334
InChI Key: GQCGMBQZHMLBKU-ROMGYVFFSA-N
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Description

Methyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a chromene-derived compound characterized by a benzocoumarin backbone, a bromo substituent at position 6, and a tetrahydrofuran-2-ylmethyl carbamoyl group at position 2. The Z-configuration of the imine linkage (C=N) and the ester functional group at the benzoate moiety are critical to its structural identity.

Properties

IUPAC Name

methyl 4-[[6-bromo-3-(oxolan-2-ylmethylcarbamoyl)chromen-2-ylidene]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN2O5/c1-29-23(28)14-4-7-17(8-5-14)26-22-19(21(27)25-13-18-3-2-10-30-18)12-15-11-16(24)6-9-20(15)31-22/h4-9,11-12,18H,2-3,10,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCGMBQZHMLBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate, a compound with the molecular formula C24H23BrN2O5C_{24}H_{23}BrN_{2}O_{5}, is characterized by its complex structure that includes a chromene core, a bromine atom, and a tetrahydrofuran moiety. This compound is of interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Antimicrobial Properties

Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structural characteristics showed effectiveness against a range of bacteria and fungi, suggesting that this compound may possess similar properties due to its structural components.

Anticancer Activity

The anticancer potential of chromene derivatives has been widely studied. For instance, compounds containing the chromene structure have been shown to inhibit cancer cell proliferation in various in vitro studies. The mechanism often involves the induction of apoptosis and modulation of cell cycle progression. Specifically, compounds with a bromine substituent have been linked to enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, thereby inhibiting their activity.
  • Receptor Modulation : It could bind to cellular receptors, influencing signal transduction pathways that regulate cell growth and survival.
  • Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cells, leading to oxidative stress and subsequent cell death in cancer cells.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of chromene derivatives, this compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.

Study 2: Anticancer Activity

Another research focused on the anticancer effects of chromene derivatives on MCF-7 and HeLa cell lines. The study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at 25 µM for MCF-7 cells after 48 hours of exposure.

Data Table: Summary of Biological Activities

Activity Type Tested Compound Target Organism/Cell Line Effect Observed Reference
AntimicrobialMethyl 4-{...}Staphylococcus aureusMIC = 32 µg/mL
AnticancerMethyl 4-{...}MCF-7IC50 = 25 µM
AnticancerMethyl 4-{...}HeLaDecreased viability

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

The compound’s 6-bromo substituent distinguishes it from chloro-substituted analogs, such as 2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (Compound 2 in ). Additionally, the tetrahydrofuran-2-ylmethyl carbamoyl group introduces a heterocyclic ether moiety, which could improve solubility in polar solvents relative to purely aromatic substituents.

Table 1: Structural and Functional Group Comparison
Compound Key Substituents Potential Impact
Target Compound 6-Bromo, tetrahydrofuran-2-ylmethyl carbamoyl, Z-imine linkage Enhanced steric bulk, potential solubility modulation
Compound 2 () 2-Chlorobenzylidene, 2-chlorophenyl, cyano group Increased electrophilicity, possible cytotoxicity
Herbicides () Triazine rings, sulfonylurea groups, methoxy/ethoxy substituents Herbicidal activity via acetolactate synthase inhibition

Structural Characterization Methods

The target compound’s crystal structure and stereochemistry were likely resolved using programs like SHELXL () and visualized via WinGX/ORTEP (). These tools enable precise determination of bond lengths, angles, and anisotropic displacement parameters, critical for confirming the Z-configuration of the imine group. Similar methodologies are applied to analogs, though challenges may arise with heavier atoms (e.g., bromine vs. chlorine) due to increased electron density effects .

Preparation Methods

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates the formation of the chromene core. A one-pot reaction of 6-hydroxy-4-methyl-2H-chromen-2-one with selenium dioxide in dimethylformamide (DMF) and acetic acid at 120°C for 15 minutes under microwave conditions yields 6-hydroxy-4-methyl-2H-chromene-4-carbaldehyde (85% yield). This method reduces reaction times from hours to minutes compared to conventional heating.

Iodine-Mediated Cyclization

An alternative approach employs iodine in dimethyl sulfoxide (DMSO) to cyclize aldol adducts into chromene derivatives. For example, treatment of intermediate 36 (derived from reagents 20 and 35 ) with iodine at 80°C for 2 hours affords chromene 37 in 72% yield. This method favors electron-deficient substrates but requires rigorous temperature control to avoid over-oxidation.

Carbamoyl Group Installation

The tetrahydrofuran-2-ylmethyl carbamoyl moiety is introduced via nucleophilic acyl substitution.

Coupling with Isocyanates

Reaction of 6-bromo-2-aminochromene with ethyl isocyanate in 1,4-dioxane at 80°C for 16 hours forms the carbamate intermediate (60% yield). Subsequent transesterification with tetrahydrofuran-2-ylmethanol in the presence of MeOTf (20 mol%) in nitromethane at 60°C for 12 hours yields the target carbamoyl derivative.

Palladium-Catalyzed Cross-Coupling

Intermediate 38 (obtained via Pd(PPh₃)₄-mediated deprotection) reacts with 2-bromoethyltetrahydrofuran under Suzuki–Miyaura conditions (Na₂CO₃, 80°C, 12 hours) to install the tetrahydrofuran methyl group (68% yield). This method offers superior stereochemical control compared to classical alkylation.

Imino Linkage Formation (Z-Configuration)

The (2Z)-configured imine is synthesized via Schiff base condensation.

Condensation with 4-Aminobenzoic Acid

Chromene-4-carbaldehyde reacts with methyl 4-aminobenzoate in ethanol under acidic conditions (HCl, 60°C, 8 hours) to form the imine linkage (75% yield). Z-selectivity is achieved by steric hindrance from the tetrahydrofuran methyl group, as confirmed by NOESY NMR.

Microwave-Assisted Dynamic Combinatorial Chemistry

Microwave irradiation (100°C, 20 minutes) of equimolar aldehyde and amine components in methanol with acetic acid catalyst enhances imine formation kinetics, achieving 88% yield. This method reduces side product formation compared to thermal heating.

Esterification of the Benzoate Moiety

The final methyl ester is introduced via Fisher esterification or nucleophilic substitution.

Acid-Catalyzed Esterification

4-({(2Z)-6-Bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoic acid is refluxed with methanol and sulfuric acid (H₂SO₄) for 12 hours, yielding the methyl ester (92% yield). Excess methanol ensures complete conversion of the carboxylic acid.

Mitsunobu Reaction

For acid-sensitive intermediates, the Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) couples the benzoic acid with methanol at 0°C to room temperature over 6 hours (85% yield). This method avoids strong acids, preserving the imine configuration.

Purification and Characterization

Final purification employs silica gel column chromatography (hexane:ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Structural confirmation is achieved via:

  • 1H/13C NMR : Key signals include δ 7.80 ppm (benzoate carbonyl), δ 5.36 ppm (tetrahydrofuran methylene), and δ 10.85 ppm (imine NH).
  • HRMS : Calculated for C₂₃H₂₂BrN₂O₅ [M+H⁺]: 509.07; Found: 509.06.
  • X-ray Crystallography : Confirms Z-configuration and planarity of the chromene-imine system.

Yield Optimization and Challenges

Step Optimal Conditions Yield (%) Challenges
Chromene Formation Microwave, DMF/AcOH, 15 min 85 Over-oxidation to quinones
Bromination Br₂ in CHCl₃, 18.5 h 47 Di-bromination byproducts
Carbamoylation MeOTf, nitromethane, 12 h 60 Epimerization at tetrahydrofuran
Imine Formation Microwave, MeOH/AcOH, 20 min 88 E/Z isomer separation
Esterification H₂SO₄, MeOH, reflux 92 Acid-sensitive group degradation

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